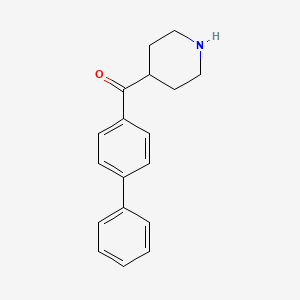

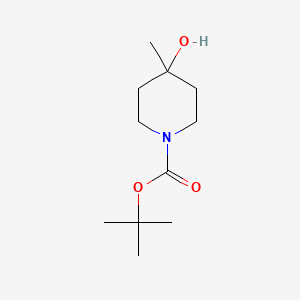

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (TB4HMP-1-COOH) is an organic compound that has been studied extensively in the scientific community. It is a versatile reagent that has been used in a variety of fields, including organic synthesis, pharmacology, and biochemistry. TB4HMP-1-COOH is a member of the class of piperidine derivatives, which are compounds derived from the piperidine ring structure. TB4HMP-1-COOH has several unique properties that make it a useful reagent in various research applications.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various novel compounds. For instance, it is used in the synthesis of the Jak3 inhibitor CP-690550, highlighting its importance in developing new pharmaceutical agents (Chen Xin-zhi, 2011).

Conformational Studies

This compound is also significant in conformational studies. Research on derivatives of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine has provided insights into the interactions of axial hydroxyl groups with methyl groups, influencing NMR signal shifts and affecting molecular structures in solution and solid states (M. Cygler et al., 1980).

Stereoselective Synthesis

The compound is also used in the stereoselective synthesis of piperidine derivatives. For example, it reacts with L-selectride in tetrahydrofuran to yield cis isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This demonstrates its versatility in producing specific molecular configurations, which is critical in medicinal chemistry (V. Boev et al., 2015).

Role in Cascade Reactions

This compound also plays a role in cascade reactions, like the acid-catalyzed hydrolysis leading to pipecolic acid derivatives. Its ability to undergo transformations under specific conditions makes it valuable for complex synthetic pathways (N. Purkayastha et al., 2010).

X-ray Studies and Molecular Packing

X-ray studies have revealed insights into its molecular structure and packing. These studies are crucial for understanding the physical and chemical properties of the compound, which can influence its applications in various scientific fields (C. Didierjean et al., 2004).

New Scaffolds for Substituted Piperidines

The compound is instrumental in creating new scaffolds for substituted piperidines, crucial for developing novel pharmaceutical agents and exploring new areas of chemical space (Rianne A. G. Harmsen et al., 2011).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases . The interactions between this compound and these enzymes are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . The binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the effects of this compound on cellular function can persist for several days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant changes in cellular function and metabolism. It is essential to determine the appropriate dosage to avoid potential toxicity and ensure the desired effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids.

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUCHJAQBNXPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627891 | |

| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406235-30-1 | |

| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-4-METHYL-PIPERIDIN-4-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)